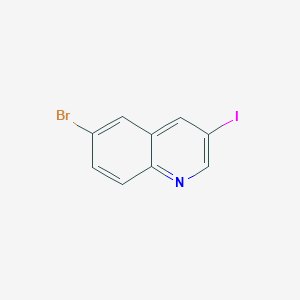
6-Bromo-3-iodoquinoline
Overview
Description
6-Bromo-3-iodoquinoline is a compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 g/mol . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves cyclization reaction and substitution reaction . More detailed information about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H . The Canonical SMILES is C1=CC2=NC=C(C=C2C=C1Br)I . Physical and Chemical Properties Analysis
This compound has a molecular weight of 333.95 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 165 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Synthesis and Intermediate Applications
6-Bromo-3-iodoquinoline is primarily significant in the realm of synthetic chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. For instance, Wang et al. (2015) demonstrated that bromo-4-iodoquinoline, a related compound, is an important intermediate in synthesizing GSK2126458, a biologically active compound. This synthesis involved cyclization and substitution reactions, showcasing the chemical versatility of bromo-iodoquinoline derivatives (Wang et al., 2015).
Novel Synthesis Methods
Innovations in the synthesis of bromoquinolines, including 6-bromoquinolines, have been explored. Wu et al. (2010) developed a one-pot three-component synthesis method for novel 6-bromoquinolines, involving the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and tetrabutyl-ammonium tribromide. This approach extended to the preparation of 6-iodoquinolines, highlighting the potential for efficient and diverse synthesis methods involving bromo- and iodoquinolines (Wu et al., 2010).
Chemical Reactions and Derivatives
Barlaam et al. (2012) reported the first successful SNAr (nucleophilic aromatic substitution) reaction at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, using platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. This development opens avenues for the preparation of 6-aminoquinazolin-4(3H)-ones, indicating the chemical reactivity and potential applications of 6-bromo derivatives in complex chemical reactions (Barlaam et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
6-Bromo-3-iodoquinoline is a derivative of quinoline, a nitrogen-containing aromatic compound . Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-iodoquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, the compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell viability and proliferation. In vivo studies have also indicated that the compound can have long-term effects on tissue function, potentially leading to alterations in organ physiology and pathology.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function. For example, low doses of this compound may modulate enzyme activity without causing toxicity, whereas high doses can result in adverse effects such as hepatotoxicity and nephrotoxicity. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of reactive intermediates that can be further conjugated with glutathione or other molecules. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The compound’s lipophilicity also plays a role in its ability to cross biological membranes and reach its target sites within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism. The precise subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential.
Properties
IUPAC Name |
6-bromo-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKZVEBUKRNIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313813 | |
| Record name | 6-Bromo-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-23-7 | |
| Record name | 6-Bromo-3-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


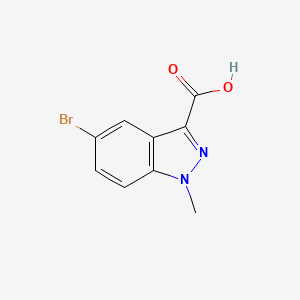
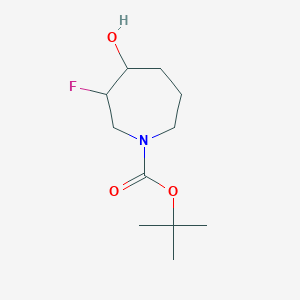

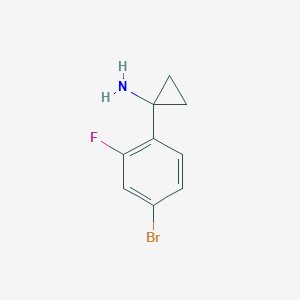

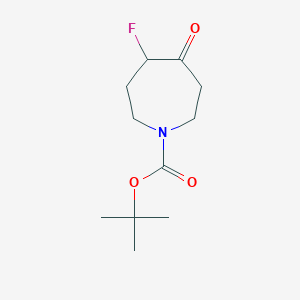

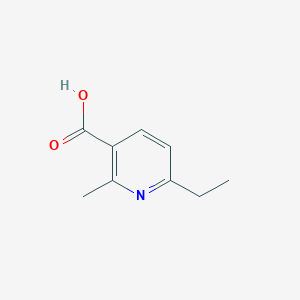
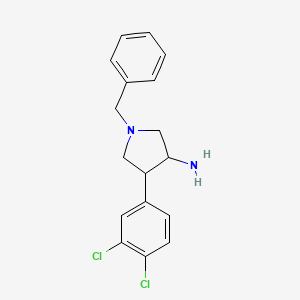

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)



